molecular formula C8H6ClNO B13704081 3-(Chloromethyl)benzo[c]isoxazole

3-(Chloromethyl)benzo[c]isoxazole

Cat. No.: B13704081
M. Wt: 167.59 g/mol
InChI Key: ZZNPGVQBTCSBFZ-UHFFFAOYSA-N
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Description

3-(Chloromethyl)benzo[c]isoxazole is a chemical compound that belongs to the isoxazole family, which is characterized by a five-membered ring containing one oxygen atom and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)benzo[c]isoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cycloaddition reaction, where an alkyne acts as a dipolarophile and nitrile oxide as the dipole . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions using optimized conditions to maximize yield and purity. The use of microwave-assisted synthesis has been reported to reduce reaction times significantly, making the process more efficient .

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)benzo[c]isoxazole can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzo[c]isoxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted benzo[c]isoxazole compounds .

Scientific Research Applications

3-(Chloromethyl)benzo[c]isoxazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)benzo[c]isoxazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the chloromethyl group, which can undergo various chemical reactions, making it a versatile intermediate for the synthesis of more complex molecules. Its unique structure also contributes to its potential biological activities and applications in different fields .

Properties

Molecular Formula

C8H6ClNO

Molecular Weight

167.59 g/mol

IUPAC Name

3-(chloromethyl)-2,1-benzoxazole

InChI

InChI=1S/C8H6ClNO/c9-5-8-6-3-1-2-4-7(6)10-11-8/h1-4H,5H2

InChI Key

ZZNPGVQBTCSBFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(ON=C2C=C1)CCl

Origin of Product

United States

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